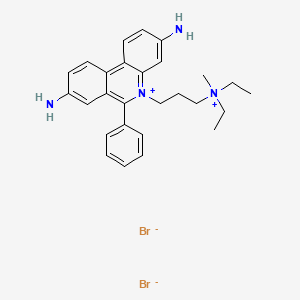

Propidium bromide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

72460-87-8 |

|---|---|

Molecular Formula |

C27H34Br2N4 |

Molecular Weight |

574.4 g/mol |

IUPAC Name |

3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dibromide |

InChI |

InChI=1S/C27H33N4.2BrH/c1-4-31(3,5-2)17-9-16-30-26-19-22(29)13-15-24(26)23-14-12-21(28)18-25(23)27(30)20-10-7-6-8-11-20;;/h6-8,10-15,18-19,29H,4-5,9,16-17,28H2,1-3H3;2*1H/q+1;;/p-1 |

InChI Key |

ZLSOONVQLWLPMF-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-].[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Mechanism of Action of Propidium Iodide

Propidium iodide (PI) is a fluorescent intercalating agent widely utilized in cellular and molecular biology to identify dead cells and visualize nucleic acids. Its utility is primarily derived from its inability to cross the membrane of live cells, making it an exceptional marker for cellular viability. This guide provides a comprehensive overview of PI's mechanism of action, its spectral properties, and detailed protocols for its application.

Core Mechanism of Action

Propidium iodide is a positively charged, heterocyclic organic molecule that belongs to the phenanthridinium class of dyes.[1] Its core mechanism relies on two fundamental properties: membrane impermeability and nucleic acid intercalation.

-

Membrane Impermeability : In viable, healthy cells, the plasma membrane maintains a selective barrier, actively excluding charged molecules like PI.[2][3] Therefore, PI cannot enter live cells. However, in cells undergoing necrosis or the late stages of apoptosis, membrane integrity is compromised.[4][5] Pores and ruptures in the membrane allow PI to passively enter the cell's interior.[6]

-

Nucleic Acid Intercalation : Once inside a cell with a compromised membrane, PI binds to double-stranded nucleic acids (both DNA and RNA) by inserting itself, or intercalating, between the base pairs.[2][7][8] This binding occurs with little to no sequence preference, and the stoichiometry is approximately one PI molecule for every 4-5 base pairs of DNA.[7][9]

-

Fluorescence Enhancement : In an aqueous solution, free PI exhibits a low level of fluorescence.[2][10] Upon intercalation into the hydrophobic environment between nucleic acid base pairs, the quantum yield of PI increases dramatically, resulting in a 20- to 30-fold enhancement of its fluorescence.[1][7][10] This significant increase in fluorescence upon binding is the basis for its use as a stain for dead cells.

The following diagram illustrates the differential uptake and action of Propidium Iodide in live versus dead cells.

Caption: Mechanism of Propidium Iodide as a viability stain.

Quantitative Data and Spectral Properties

The fluorescence characteristics of PI change significantly upon binding to nucleic acids. These properties are crucial for designing experiments and selecting appropriate instrument settings for detection in fluorescence microscopy, flow cytometry, and fluorometry.[10]

| Property | Unbound Propidium Iodide | DNA-Bound Propidium Iodide | Reference(s) |

| Excitation Maximum | ~493 nm | ~535 nm | [2][10] |

| Emission Maximum | ~636 nm | ~617 nm | [2][10][11] |

| Fluorescence | Low | Enhanced 20-30 fold | [1][7][10] |

| Quantum Yield | Low | ~0.2 | [1] |

| Stoichiometry | N/A | 1 dye per 4-5 base pairs | [7][9] |

| Molar Absorptivity (ε) | ~6,000 cm⁻¹M⁻¹ | N/A | [1] |

| Molecular Weight | 668.39 g/mol | N/A | [3] |

Experimental Protocols

Accurate and reproducible results with PI staining depend on standardized protocols. Below are methodologies for common applications.

This protocol is designed for the rapid quantification of live and dead cells in a suspension.

Materials:

-

Cell suspension (up to 1 x 10⁶ cells/mL)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS or 0.1% BSA)[6]

-

Propidium Iodide Stock Solution (1 mg/mL in dH₂O)[6]

-

Propidium Iodide Staining Solution (working concentration, e.g., 10 µg/mL in PBS)

-

FACS tubes (e.g., 5 mL polypropylene round-bottom tubes)[6]

Procedure:

-

Cell Preparation: Harvest cells (for adherent cells, use trypsin or a gentle cell detachment solution) and wash twice with cold PBS by centrifuging at 300 x g for 5 minutes.[6]

-

Resuspension: Resuspend the cell pellet in 100 µL to 1 mL of Flow Cytometry Staining Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]

-

(Optional) Surface Marker Staining: If co-staining for surface antigens, perform antibody labeling at this stage according to the manufacturer's protocol.

-

PI Staining: Just prior to analysis (within 5-15 minutes), add 5-10 µL of PI Staining Solution to each 100 µL of cell suspension.[12] Gently mix.

-

Data Acquisition: Analyze the samples immediately on a flow cytometer. Do not wash the cells after adding PI, as the dye must remain in the buffer during acquisition.[12] Excite with a 488 nm or 561 nm laser and detect emission in the appropriate channel (e.g., FL2 or FL3, typically around 617 nm).[3][11]

The workflow for this protocol is visualized below.

Caption: Experimental workflow for cell viability analysis using PI and flow cytometry.

This protocol is suitable for visualizing the nuclei of dead cells in a population.

Materials:

-

Cells cultured on coverslips or slides

-

2X Saline-Sodium Citrate (SSC) buffer (0.3 M NaCl, 0.03 M sodium citrate, pH 7.0)[7]

-

DNase-free RNase A (100 µg/mL in 2X SSC) - for DNA-specific staining[7]

-

Propidium Iodide Stock Solution (1.5 mM or 1 mg/mL)[7]

-

Dilute PI Staining Solution (e.g., 500 nM in 2X SSC)[7]

-

Antifade mounting medium

Procedure:

-

Equilibration: Briefly equilibrate the cell sample in 2X SSC buffer.[7]

-

(Optional) RNase Treatment: To ensure DNA-specific staining and eliminate signal from RNA, incubate the sample with 100 µg/mL DNase-free RNase A for 20 minutes at 37°C. Rinse three times with 2X SSC.[7]

-

PI Staining: Incubate the cells with a dilute PI solution (e.g., 500 nM) for 1-5 minutes, protecting from light.[7]

-

Rinsing: Rinse the sample several times in 2X SSC to remove unbound dye.[7]

-

Mounting: Mount the coverslip onto a microscope slide using an antifade reagent.

-

Visualization: Observe using a fluorescence microscope with appropriate filters for red fluorescence (e.g., a rhodamine filter set).[3]

Distinguishing Apoptosis and Necrosis

While PI is an excellent marker for cell death, it does not, by itself, distinguish between different cell death pathways like apoptosis and necrosis, as both ultimately lead to a loss of membrane integrity.[4] To differentiate these states, PI is commonly used in conjunction with Annexin V, a protein that binds to phosphatidylserine (PS).

-

Healthy Cells: PS is located on the inner leaflet of the plasma membrane and is inaccessible to Annexin V.[13]

-

Early Apoptosis: The cell initiates programmed cell death. One of the early events is the translocation of PS to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. The membrane remains intact, excluding PI.[4][14]

-

Late Apoptosis/Secondary Necrosis: The apoptotic cell eventually loses membrane integrity, allowing PI to enter and stain the nucleus. These cells will be positive for both Annexin V and PI.[4][15]

-

Primary Necrosis: The cell undergoes uncontrolled death due to injury, leading to rapid membrane rupture. These cells are permeable to PI.[16] They are often also positive for Annexin V as the dye can access PS on both leaflets of the ruptured membrane.[13][14]

This combined staining allows for the identification of four distinct cell populations via flow cytometry.

Caption: Four-quadrant plot for apoptosis vs. necrosis analysis.

References

- 1. Propidium Iodide | AAT Bioquest [aatbio.com]

- 2. Propidium iodide - Wikipedia [en.wikipedia.org]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. iqproducts.nl [iqproducts.nl]

- 5. What are the best methods to identify necrotic cells? | AAT Bioquest [aatbio.com]

- 6. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Intercalators as probes of DNA conformation: propidium binding to alternating and non-alternating polymers containing guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How does propidium iodide staining work? | AAT Bioquest [aatbio.com]

- 10. Propidium Iodide | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. beckman.com [beckman.com]

- 12. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Necrosis and Apoptosis — What Are the Differences and Their Significances? — Andréas Astier [andreasastier.com]

Propidium Iodide: A Technical Guide for Cellular and Molecular Analysis

An In-depth Examination of its Applications in Research and Drug Development

Introduction

Propidium iodide (PI) is an intercalating agent and a fluorescent molecule that has become an indispensable tool in cellular and molecular biology. While the query specified propidium bromide, it is important to note that propidium iodide is the overwhelmingly prevalent and commercially available salt used for these applications in the scientific community. The functional component is the propidium cation, and for the purposes of this guide, we will focus on the widely utilized propidium iodide.

PI is a member of the phenanthridine family of dyes and is characterized by its inability to cross the membrane of live cells, making it a crucial marker for identifying dead or membrane-compromised cells. Its primary mechanism of action involves the intercalation of its planar phenanthridine ring system between the base pairs of double-stranded DNA. Upon binding to DNA, PI undergoes a conformational change that results in a significant enhancement of its fluorescence. This property is harnessed in a variety of research applications, from simple cell viability assays to more complex analyses of the cell cycle and apoptosis. This technical guide provides an in-depth overview of the core uses of propidium iodide in research, with a focus on its applications, quantitative data, and detailed experimental protocols.

Core Applications in Research

Propidium iodide's utility in research is primarily centered around its interaction with DNA in cells with compromised membranes. The main applications include:

-

Cell Viability and Cytotoxicity Assays: PI is widely used to differentiate viable from non-viable cells. Live cells with intact membranes exclude the dye, while dead cells with compromised membranes are permeable to PI, which then enters the cell and stains the nucleus. This differential staining allows for the quantification of cell death in response to various stimuli, including drug candidates in cytotoxicity assays.

-

Apoptosis Detection: In the later stages of apoptosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus. When used in conjunction with other apoptosis markers, such as Annexin V, PI can help distinguish between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle Analysis: Because PI stoichiometrically binds to DNA, the intensity of its fluorescence is directly proportional to the amount of DNA within a cell. This principle is exploited in flow cytometry to analyze the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Fluorescence Microscopy: PI is a common nuclear counterstain in fluorescence microscopy. It stains the nuclei of fixed and permeabilized cells, providing a clear visualization of nuclear morphology and cell distribution within a tissue or cell culture.

-

Flow Cytometry: Beyond cell cycle analysis, PI is a versatile stain in flow cytometry for identifying and excluding dead cells from analysis, ensuring that data is collected only from viable cell populations.

Quantitative Data

A summary of the key quantitative properties of propidium iodide is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₄I₂N₄ | |

| Molecular Weight | 668.4 g/mol | |

| Excitation Maximum (DNA-bound) | ~535 nm | |

| Emission Maximum (DNA-bound) | ~617 nm | |

| Extinction Coefficient | 5,800 M⁻¹cm⁻¹ at 493 nm | |

| Quantum Yield (DNA-bound) | 0.2-0.3 | |

| Stock Solution Concentration | 1-2 mg/mL in water or PBS | |

| Working Concentration (Flow Cytometry) | 1-50 µg/mL | |

| Working Concentration (Microscopy) | 0.5-5 µg/mL |

Experimental Protocols

Cell Viability Assessment by Flow Cytometry

This protocol outlines the basic steps for assessing cell viability using propidium iodide staining and flow cytometry.

Materials:

-

Cell suspension

-

Phosphate-buffered saline (PBS)

-

Propidium iodide stock solution (1 mg/mL)

-

Flow cytometer

Methodology:

-

Harvest cells and wash them once with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer or PBS at a concentration of 1 x 10⁶ cells/mL.

-

Add 1-2 µL of propidium iodide stock solution to 100 µL of the cell suspension for a final concentration of 10-20 µg/mL.

-

Incubate the cells in the dark for 5-15 minutes at room temperature.

-

Analyze the cells by flow cytometry immediately. Excite the PI at 488 nm or 561 nm and detect the emission in the red fluorescence channel (typically around 610-630 nm).

-

Gate on the cell population based on forward and side scatter properties.

-

Quantify the percentage of PI-positive (dead) and PI-negative (live) cells.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide to analyze the cell cycle distribution of a cell population.

Materials:

-

Cell suspension

-

Cold 70% ethanol

-

Phosphate-buffered saline (PBS)

-

RNase A solution (100 µg/mL)

-

Propidium iodide staining solution (50 µg/mL PI in PBS)

-

Flow cytometer

Methodology:

-

Harvest approximately 1-2 x 10⁶ cells and wash with PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of propidium iodide staining solution containing RNase A. The RNase A is crucial for degrading double-stranded RNA, which PI can also bind to, ensuring that the signal is specific to DNA content.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cells by flow cytometry. Use a low flow rate to improve resolution.

-

Generate a histogram of the PI fluorescence intensity. The G0/G1 peak will have a certain DNA content (2N), and the G2/M peak will have double the DNA content (4N). The S phase will be the region between the two peaks.

-

Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in each phase.

Visualizations

Caption: Mechanism of propidium iodide for cell viability assessment.

Caption: Workflow for cell viability analysis using propidium iodide and flow cytometry.

Caption: Logical relationship between cell cycle phases and propidium iodide fluorescence intensity.

Propidium Bromide: A Technical Guide to Excitation and Emission Spectra for Researchers

Propidium bromide is a fluorescent intercalating agent widely utilized in life sciences research to identify dead cells and quantify DNA content. As a member of the phenanthridinium salt family, its utility is rooted in its inability to cross the membrane of live cells, making it a reliable marker for cells with compromised membrane integrity.[1][2][3] This guide provides an in-depth overview of its spectral properties, experimental applications, and the underlying mechanisms of action for researchers, scientists, and professionals in drug development. While often used interchangeably in literature with its more common counterpart, propidium iodide (PI), this guide will focus on the principles applicable to both forms, with a specific emphasis on their shared fluorophore, propidium.

Core Principles and Mechanism of Action

This compound's functionality hinges on its chemical structure, which includes a double positive charge, rendering it membrane-impermeant to healthy cells.[4] In late-stage apoptosis or necrosis, the cell membrane loses its integrity, allowing this compound to enter the cell.[3] Once inside, it intercalates with double-stranded DNA and, to a lesser extent, RNA, with a stoichiometry of approximately one dye molecule per 4-5 base pairs of DNA.[1][5] This binding event leads to a significant enhancement of its fluorescence, with a 20- to 30-fold increase in quantum yield.[1][6][7]

Spectral Properties

The fluorescence spectrum of this compound is environmentally sensitive. In an aqueous solution, the unbound dye exhibits an excitation maximum at approximately 493 nm and an emission maximum at around 636 nm.[1][7] Upon intercalation with DNA, a notable spectral shift occurs. The excitation maximum shifts to a longer wavelength of about 535 nm, and the emission maximum shifts to a shorter wavelength of approximately 617 nm.[1][7] This large Stokes shift is advantageous for multicolor fluorescence applications, allowing for simultaneous detection with other fluorophores.[5]

Quantitative Spectroscopic Data

The following tables summarize the key spectral and physical properties of this compound when unbound and bound to DNA.

| Property | Unbound this compound (Aqueous Solution) | DNA-Bound this compound |

| Excitation Maximum | ~493 nm[1][7] | ~535 nm[1][7] |

| Emission Maximum | ~636 nm[1][7] | ~617 nm[1][7] |

| Quantum Yield | Low | 0.2[4] |

| Fluorescence Enhancement | - | 20-30 fold[1][6][7] |

| Property | Value |

| Molar Extinction Coefficient (ε) | 5,900 M⁻¹cm⁻¹ at 493 nm[8] |

| Molecular Weight | 668.39 g/mol (for propidium iodide)[8] |

Experimental Protocols

This compound is a versatile tool in various experimental contexts, most notably in flow cytometry and fluorescence microscopy for assessing cell viability and analyzing DNA content for cell cycle studies.

Cell Viability Assessment by Flow Cytometry

This protocol outlines the general steps for staining a cell suspension with this compound to distinguish live and dead cells.

Materials:

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (e.g., 1 mg/mL in water)

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA)

-

FACS tubes

Procedure:

-

Cell Preparation: Harvest cells and wash them twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.[2][9]

-

Cell Surface Staining (Optional): If performing multicolor analysis with antibodies against surface antigens, proceed with the antibody staining protocol as recommended by the manufacturer.

-

Resuspension: Resuspend the cell pellet in 100 µL of flow cytometry staining buffer.[2]

-

This compound Staining: Add 5-10 µL of a working solution of this compound (e.g., 10 µg/mL) to the cell suspension immediately before analysis.[2]

-

Incubation: Incubate for 5-15 minutes at room temperature in the dark.[10] Do not wash the cells after adding this compound, as the dye must remain in the buffer during acquisition.[10]

-

Flow Cytometric Analysis: Analyze the cells on a flow cytometer. This compound is typically excited by a 488 nm or 532 nm laser and its emission is detected in the FL2 or FL3 channel.[2][4]

DNA Content Analysis for Cell Cycle by Flow Cytometry

This protocol is for staining fixed cells to analyze their DNA content and determine the cell cycle phase distribution.

Materials:

-

PBS

-

70% Ethanol, ice-cold

-

This compound staining solution (e.g., 50 µg/mL PI in PBS)

-

RNase A solution (e.g., 100 µg/mL in PBS)

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

-

Washing: Wash the cells with PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.[11]

-

Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cells.[11] This step is crucial for proper fixation and to minimize cell clumping.

-

Incubation: Incubate the cells on ice for at least 30 minutes.[11] Fixed cells can be stored at 4°C for several weeks.[12]

-

Rehydration and Washing: Centrifuge the fixed cells (a higher speed may be necessary as fixed cells are less dense), discard the ethanol, and wash twice with PBS.[11]

-

RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 20-30 minutes.[5][11]

-

This compound Staining: Add the this compound staining solution and incubate at room temperature for 5-10 minutes in the dark.[11]

-

Flow Cytometric Analysis: Analyze the samples on a flow cytometer, ensuring the data for this compound fluorescence is collected on a linear scale.[9]

Fluorescence Microscopy of Dead Cells

This protocol describes the staining of adherent or suspension cells for visualization of dead cells by fluorescence microscopy.

Materials:

-

PBS

-

This compound staining solution (e.g., 1.5 µM in PBS)

-

Coverslips (for adherent cells)

-

Microscope slides

Procedure:

-

Cell Preparation: For adherent cells, grow them on coverslips. For suspension cells, they can be cytocentrifuged onto a slide.

-

Washing: Gently wash the cells with PBS to remove any residual medium.

-

Staining: Add the this compound staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[10]

-

Washing: Gently wash the cells with PBS to remove the unbound dye.

-

Mounting: Mount the coverslip onto a microscope slide with a drop of mounting medium.

-

Visualization: Observe the stained cells using a fluorescence microscope with appropriate filters for red fluorescence.

Visualizations

The following diagrams illustrate key experimental workflows and concepts related to the use of this compound.

References

- 1. Propidium iodide - Wikipedia [en.wikipedia.org]

- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 3. iqproducts.nl [iqproducts.nl]

- 4. Propidium Iodide | AAT Bioquest [aatbio.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. Propidium Iodide | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Propidium Iodide Membrane impermeable DNA intercalator. | 25535-16-4 [sigmaaldrich.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

An In-depth Technical Guide to Propidium Iodide for Selective Staining of Dead Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propidium iodide (PI) is a fluorescent intercalating agent widely utilized in life sciences to identify dead cells within a population.[1][2] While sometimes referred to interchangeably with other members of its chemical class like ethidium bromide, propidium iodide is the specific reagent overwhelmingly used for cell viability assays.[3][4] It is a powerful tool for applications ranging from fluorescence microscopy to flow cytometry.[2][3] The core principle of its utility lies in its inability to cross the intact plasma membrane of live cells, making it a premier dye for viability testing, cell-mediated cytotoxicity assays, and for excluding non-viable cells from analysis.[5][6][7] This guide details the mechanism, quantitative properties, and experimental protocols for the application of propidium iodide in selectively staining dead cells.

Core Principle: The Role of Plasma Membrane Integrity

The selective staining action of propidium iodide hinges on the physiological state of the cell's plasma membrane.

-

Live Cells: Healthy, viable cells maintain a tightly regulated intracellular environment through an intact and selectively permeable plasma membrane.[8][9] This barrier actively prevents the passage of charged molecules like propidium iodide into the cytoplasm.[10][11]

-

Dead and Dying Cells: Cells undergoing death, either through necrosis or late-stage apoptosis, lose the integrity of their plasma membrane.[8][11][12] Necrosis involves a rapid loss of membrane integrity as a primary event, while in apoptosis, membrane permeabilization occurs during the later stages.[11][12][13] This compromised barrier allows molecules that are normally impermeant, such as PI, to freely enter the cell.[14][15]

Mechanism of Propidium Iodide Action

Propidium iodide is a cationic, red-fluorescent dye that is excluded by viable cells.[11][16] Its mechanism can be broken down into two critical steps:

-

Selective Entry: Due to its chemical structure and positive charge, PI cannot passively cross the lipid bilayer of a healthy cell membrane.[16][17] However, when the cell membrane becomes permeable in dead cells, PI enters and gains access to the cell's interior.[9][18]

-

Nucleic Acid Intercalation and Fluorescence Enhancement: Once inside the cell, propidium iodide binds to double-stranded nucleic acids (both DNA and RNA) by intercalating between the base pairs with little to no sequence preference.[1][19] This binding event dramatically alters the dye's fluorescent properties. The quantum yield of PI is enhanced 20- to 30-fold upon binding to nucleic acids.[1][2][20] This results in a strong red fluorescent signal, making stained (dead) cells easily distinguishable from unstained (live) cells.[9] Because PI also binds to RNA, treatment with nucleases like RNase is necessary to ensure staining is specific to DNA, which is particularly important for cell cycle analysis.[1][19]

Quantitative Data: Spectral Properties of Propidium Iodide

The significant shift and enhancement in fluorescence upon binding to DNA are key to PI's utility. The quantitative spectral characteristics are summarized below.

| Property | Propidium Iodide (Free in Aqueous Solution) | Propidium Iodide (Bound to DNA) |

| Excitation Maximum | 493 nm[1][2] | ~535 nm[1][2][3][21] |

| Emission Maximum | ~636 nm[1][2] | ~617 nm[1][2][3][21] |

| Fluorescence Enhancement | N/A | 20- to 30-fold[1][2][3][19][20] |

Visualizing the Staining Mechanism

The differential uptake of propidium iodide across various cell states is a fundamental concept in cell viability assays.

Caption: Mechanism of selective PI staining in live vs. dead cells.

Experimental Protocols

Accurate and reproducible results with propidium iodide staining require standardized protocols. Below are methodologies for flow cytometry and fluorescence microscopy.

Protocol 1: Dead Cell Staining for Flow Cytometry

This protocol is adapted for identifying dead cells in a suspension for exclusion from analysis.[5]

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS or 0.1% BSA)[15]

-

Propidium Iodide Staining Solution (1 mg/mL stock in water, diluted to a working concentration of 1-10 µg/mL in PBS)[6][15]

-

FACS tubes

Procedure:

-

Cell Preparation: Harvest cells (e.g., by centrifugation for suspension cells or trypsinization for adherent cells) and count them. Aliquot up to 1 x 10⁶ cells per FACS tube.

-

Washing: Wash the cells by adding 2 mL of cold PBS, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant. Repeat this step once for a total of two washes.[22]

-

Resuspension: Resuspend the cell pellet in 100-500 µL of Flow Cytometry Staining Buffer. If performing antibody staining for surface markers, this step should be done concurrently.

-

PI Staining: Just prior to analysis, add 1-5 µL of the PI working solution to each sample.[5] A final concentration of 0.5-2 µg/mL is typical.[6][15]

-

Incubation: Incubate the cells for 5-15 minutes on ice or at room temperature, protected from light.[5][15] Note: Do not wash the cells after adding PI, as the dye must remain in the buffer during acquisition to label cells that die over time.[5]

-

Analysis: Analyze the samples on a flow cytometer immediately. PI is typically excited by a 488 nm or 561 nm laser and its emission is detected in the red fluorescence channel (e.g., FL-2 or FL-3, ~617 nm).[6] Live cells will be PI-negative, while dead cells will show bright red fluorescence.

Protocol 2: Staining for Fluorescence Microscopy

This protocol is for visualizing dead cells in adherent or suspension cultures.

Materials:

-

Cell culture medium or PBS

-

Propidium Iodide Staining Solution (1-5 µM in medium or PBS)[3]

-

Coverslips (for adherent cells) or glass slides

-

(Optional) Hoechst 33342 or DAPI for counterstaining all nuclei

Procedure:

-

Cell Preparation: For adherent cells, grow them on coverslips. For suspension cells, they can be cytospun onto a slide or viewed in a dish.

-

Staining: Replace the culture medium with medium containing the desired final concentration of PI (e.g., 1-5 µM).[3] If counterstaining all nuclei, a membrane-permeant dye like Hoechst 33342 can be added simultaneously.

-

Incubation: Incubate the cells for 15 to 30 minutes at room temperature or 37°C, protected from light.[3]

-

Visualization: Observe the cells directly using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., a rhodamine or Texas Red filter set).[6] Live cells will show no or very faint red fluorescence, while the nuclei of dead cells will be brightly stained red.

Visualizing the Experimental Workflow

The following diagram outlines the typical workflow for assessing cell viability using propidium iodide staining with flow cytometry.

Caption: Standard workflow for PI staining and flow cytometry analysis.

Conclusion

Propidium iodide is an indispensable tool for researchers and drug development professionals for its simple, rapid, and reliable method of identifying non-viable cells. Its selective staining is governed by the fundamental biological principle of plasma membrane integrity. By intercalating with the DNA of membrane-compromised cells, PI provides a bright and unambiguous fluorescent signal, enabling robust quantification of cell death across various platforms. Understanding its mechanism and adhering to established protocols ensures its effective application in assessing cellular health and response to therapeutic agents.

References

- 1. Propidium iodide - Wikipedia [en.wikipedia.org]

- 2. 碘化丙啶(Propidium Iodide) | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. Ethidium bromide and propidi iodide – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]

- 5. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. biocompare.com [biocompare.com]

- 8. quora.com [quora.com]

- 9. cellculturedish.com [cellculturedish.com]

- 10. cellculturedish.com [cellculturedish.com]

- 11. iqproducts.nl [iqproducts.nl]

- 12. Differential kinetics of propidium iodide uptake in apoptotic and necrotic thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Introduction to Live and Dead Assays - Araceli Biosciences [aracelibio.com]

- 15. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 16. Rationale for the real-time and dynamic cell death assays using propidium iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. openaccesspub.org [openaccesspub.org]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Propidium Iodide (PI) - Biotium [biotium.com]

- 21. Propidium Iodide | C27H34I2N4 | CID 104981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

Principle of the Propidium Iodide Cell Viability Assay: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of cell viability is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. The propidium iodide (PI) assay is a widely used method to identify and quantify dead cells within a population.[1] PI is a fluorescent intercalating agent that is excluded by the intact plasma membrane of live cells.[1][2] However, in dead or dying cells with compromised membrane integrity, PI can enter the cell and bind to double-stranded DNA, exhibiting a significant increase in fluorescence.[3][4] This guide provides a comprehensive overview of the core principles, experimental protocols, data analysis, and troubleshooting associated with the PI cell viability assay.

Core Principle of the Assay

The utility of propidium iodide as a viability stain hinges on the principle of membrane exclusion.[2]

-

Live Cells: Healthy, viable cells possess an intact and selectively permeable plasma membrane. This membrane acts as a barrier, preventing the entry of polar molecules like PI into the cytoplasm.[1][2]

-

Dead or Dying Cells: Cells undergoing necrosis or late-stage apoptosis lose their membrane integrity.[5] The compromised plasma membrane allows PI to passively diffuse into the cell.

-

Fluorescence: Once inside the cell, PI intercalates into the major groove of double-stranded DNA.[3] This binding event leads to a 20- to 30-fold enhancement of its fluorescence quantum yield and a shift in its emission spectrum.[3] The resulting bright red fluorescence is readily detectable by fluorescence microscopy or flow cytometry.[2]

Data Presentation: Quantitative Analysis

The PI assay allows for the quantitative determination of cell viability. The data is often presented as the percentage of PI-positive (dead) cells versus PI-negative (live) cells.

| Parameter | Description | Typical Value/Range | Citation |

| Excitation Maximum (DNA-bound) | The wavelength at which DNA-bound PI is most efficiently excited. | ~535 nm | [3] |

| Emission Maximum (DNA-bound) | The wavelength at which DNA-bound PI emits the most fluorescence. | ~617 nm | [3] |

| Fluorescence Enhancement | The fold increase in fluorescence upon binding to DNA. | 20-30 fold | [3] |

| PI Concentration for Staining | The typical working concentration of PI for cell staining. | 1-10 µg/mL | [2] |

| Incubation Time | The typical time required for PI to stain dead cells. | 5-15 minutes | [6] |

Table 1: Key Spectral and Staining Parameters for Propidium Iodide. This table summarizes the essential spectral properties and common experimental parameters for the use of propidium iodide in cell viability assays.

| Assay | IC50 (µM) - Drug X on Cell Line Y | Reference Method | Citation |

| Propidium Iodide Assay | 15.5 ± 2.1 | Flow Cytometry | [7] (hypothetical data based on principles) |

| MTT Assay | 12.8 ± 1.9 | Colorimetric | [7] (hypothetical data based on principles) |

| Trypan Blue Exclusion | 18.2 ± 3.5 | Microscopy | [7] (hypothetical data based on principles) |

Table 2: Illustrative Comparison of IC50 Values. This table provides a hypothetical comparison of the 50% inhibitory concentration (IC50) of a cytotoxic compound as determined by the PI assay and other common viability assays. Actual values will vary depending on the compound, cell line, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for both flow cytometry and fluorescence microscopy.

Propidium Iodide Staining for Flow Cytometry

This protocol is designed for the analysis of cell viability in a suspension of single cells.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Propidium Iodide Stock Solution (e.g., 1 mg/mL in water)

-

RNase A (optional, for cell cycle analysis)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells (e.g., by trypsinization for adherent cells or centrifugation for suspension cells) and wash them once with cold PBS.

-

Cell Counting: Count the cells and adjust the concentration to approximately 1 x 10^6 cells/mL in cold PBS.

-

Staining: Add PI stock solution to the cell suspension to a final concentration of 1-10 µg/mL.[2]

-

Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.[6]

-

Analysis: Analyze the stained cells on a flow cytometer without washing. Excite with a 488 nm or 561 nm laser and collect the emission in the appropriate red channel (e.g., ~617 nm).[2]

Propidium Iodide Staining for Fluorescence Microscopy

This protocol is suitable for visualizing dead cells in adherent or suspension cultures.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Propidium Iodide Staining Solution (e.g., 1 µg/mL in PBS)

-

Hoechst 33342 or DAPI (optional, for counterstaining all nuclei)

-

Microscope slides or imaging dishes

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Culture: Grow cells in appropriate culture vessels (e.g., chamber slides, coverslips, or multi-well plates).

-

Treatment: Treat the cells with the experimental compounds as required.

-

Staining: Gently remove the culture medium and wash the cells once with PBS. Add the PI staining solution to the cells.

-

Incubation: Incubate for 5-15 minutes at room temperature, protected from light.[6]

-

Imaging: Without washing, visualize the cells using a fluorescence microscope. PI-positive cells will exhibit bright red nuclear fluorescence.

Mandatory Visualizations

Signaling Pathways

The PI assay is often used to assess cell death induced by various stimuli. Understanding the underlying signaling pathways of apoptosis and necrosis is crucial for interpreting the results.

Caption: Apoptosis Signaling Pathways.

Caption: Necroptosis Signaling Pathway.

Experimental Workflow

A clear understanding of the experimental workflow is essential for successful execution of the PI assay.

Caption: Propidium Iodide Assay Workflow.

Troubleshooting

Even with established protocols, issues can arise. The following table outlines common problems and their potential solutions.

| Problem | Possible Cause(s) | Recommended Solution(s) | Citation(s) |

| High background fluorescence in live cells | PI concentration is too high. | Titrate the PI concentration to the lowest effective level. | [8] |

| Incubation time is too long. | Reduce the incubation time. | [8] | |

| Cells are unhealthy or stressed. | Ensure optimal cell culture conditions. | [9][10] | |

| Weak or no signal in dead cells | PI concentration is too low. | Increase the PI concentration. | [8] |

| Insufficient incubation time. | Increase the incubation time. | [8] | |

| Incorrect filter set on the microscope or cytometer. | Verify that the excitation and emission filters are appropriate for PI. | [2] | |

| Cell clumping | Presence of extracellular DNA from dead cells. | Add DNase I to the cell suspension before analysis. | [11] |

| Inappropriate cell handling. | Gently resuspend cell pellets; avoid vigorous vortexing. | [8] | |

| Inconsistent results between replicates | Inaccurate cell counting and plating. | Ensure accurate and consistent cell numbers in each well/tube. | |

| Variation in staining or incubation times. | Standardize all steps of the protocol for all samples. |

Table 3: Troubleshooting Guide for the Propidium Iodide Assay. This table provides a summary of common issues encountered during PI staining and offers practical solutions to address them.

Conclusion

The propidium iodide cell viability assay is a robust, straightforward, and widely accessible method for discriminating between live and dead cells. Its reliance on the fundamental principle of membrane integrity makes it applicable across a broad range of cell types and experimental conditions. By adhering to optimized protocols, understanding the underlying biological pathways, and being equipped to troubleshoot potential issues, researchers can confidently employ the PI assay to generate high-quality, quantitative data on cell viability, which is indispensable for advancing research in numerous scientific and drug development fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 3. Propidium Iodide | Thermo Fisher Scientific - FI [thermofisher.com]

- 4. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. biocompare.com [biocompare.com]

Propidium Iodide: A Technical Guide to its Discovery, Development, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical development, and core applications of propidium iodide (PI). Initially investigated for its therapeutic properties, PI has become an indispensable tool in cellular and molecular biology, particularly for assessing cell viability and analyzing the cell cycle. This document details its mechanism of action, summarizes its spectral properties, and provides key experimental protocols for its use.

Discovery and Historical Development

The story of propidium iodide is intrinsically linked to the broader history of phenanthridine compounds, a class of synthetic organic molecules. The parent compound, phenanthridine, was first synthesized in the late 19th century. In the mid-20th century, research into phenanthridine derivatives intensified, driven by the search for new therapeutic agents.

From Trypanocidal Agent to Fluorescent Stain:

Propidium iodide, a phenanthridine derivative, was first synthesized as a potential trypanocidal agent, intended to combat trypanosomiasis (sleeping sickness) in cattle, much like its close analog, ethidium bromide.[1] These compounds were developed for their ability to interfere with the cellular processes of the trypanosome parasites.

The transition of propidium iodide from a veterinary therapeutic to a laboratory staple began with the recognition of its fluorescent properties and its mechanism of action. Scientists discovered that phenanthridine compounds intercalate into the DNA double helix. This intercalation dramatically enhances their fluorescence, a property that would become the foundation of their utility in biological research.

A pivotal moment in the history of propidium iodide's application in cell biology was the publication of a rapid and efficient staining method for flow cytometry by Dr. Awtar Krishan in 1975.[2][3] This technique, which utilized a hypotonic citrate solution, allowed for the rapid and reproducible analysis of cellular DNA content, revolutionizing the study of the cell cycle.[2]

Mechanism of Action

Propidium iodide is a fluorescent intercalating agent.[4] Its core mechanism of action involves the insertion of its planar phenanthridine ring system between the base pairs of double-stranded DNA.[4] PI can also bind to double-stranded RNA, necessitating the use of RNase in applications where specific DNA staining is required.[4]

A key feature of propidium iodide is its positive charge, which renders it impermeant to the intact plasma membranes of live cells.[5] However, in dead or dying cells with compromised membranes, PI can freely enter the cell and bind to the nucleic acids, resulting in a significant increase in fluorescence.[5] This differential staining is the basis for its widespread use in cell viability assays.

Upon binding to DNA, the fluorescence of propidium iodide is enhanced 20- to 30-fold.[4] There is also a notable shift in its spectral properties.

Data Presentation: Spectral Properties of Propidium Iodide

The following table summarizes the key spectral properties of propidium iodide, both in its free form and when intercalated with DNA.

| Property | Free Propidium Iodide | Propidium Iodide Bound to DNA |

| Excitation Maximum | 493 nm | 535 nm |

| Emission Maximum | 636 nm | 617 nm |

| Quantum Yield Enhancement | - | 20- to 30-fold |

Experimental Protocols

Cell Viability Assessment by Flow Cytometry

This protocol outlines the fundamental steps for distinguishing live and dead cells in a population using propidium iodide staining and flow cytometry.

Materials:

-

Phosphate-buffered saline (PBS)

-

Propidium iodide stock solution (e.g., 1 mg/mL in water)

-

Flow cytometry tubes

-

Cell sample

Procedure:

-

Harvest cells and wash them once with cold PBS.

-

Resuspend the cell pellet in cold PBS at a concentration of 1 x 10^6 cells/mL.

-

Add propidium iodide to a final concentration of 1-5 µg/mL.

-

Incubate the cells on ice for 5-15 minutes, protected from light.

-

Analyze the samples by flow cytometry without washing. Excite with a 488 nm laser and detect emission in the red channel (typically around 617 nm).

Expected Results: Live cells will have low red fluorescence, while dead cells will exhibit high red fluorescence.

Cell Cycle Analysis using the Krishan (1975) Hypotonic Citrate Method

This protocol is adapted from the seminal paper by Awtar Krishan and is designed for the analysis of DNA content and cell cycle distribution.[2][6]

Materials:

-

Hypotonic citrate solution (0.1% sodium citrate, 0.1% Triton X-100, 50 µg/mL propidium iodide, 100 µg/mL RNase A)

-

Cell sample

Procedure:

-

Harvest approximately 1 x 10^6 cells and centrifuge to obtain a cell pellet.

-

Carefully remove the supernatant.

-

Gently resuspend the cell pellet in 1 mL of the hypotonic citrate staining solution.

-

Incubate at room temperature for 15-30 minutes in the dark.

-

Analyze the stained nuclei by flow cytometry. Excite with a 488 nm laser and detect the integrated red fluorescence signal.

Expected Results: A histogram of DNA content will show distinct peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Caption: Historical timeline of propidium iodide development.

Caption: Workflow for cell viability assessment using propidium iodide.

Caption: Logical workflow for cell cycle analysis using propidium iodide.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid flow cytofluorometric analysis of mammalian cell cycle by propidium iodide staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. explore.openalex.org [explore.openalex.org]

- 4. Propidium iodide - Wikipedia [en.wikipedia.org]

- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 6. researchgate.net [researchgate.net]

Propidium Bromide: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An In-depth Technical Guide

Propidium bromide, often referred to as propidium iodide (PI), is a fluorescent intercalating agent widely used in life sciences for staining nucleic acids. While an invaluable tool, its hazardous nature necessitates strict adherence to safety protocols to minimize risk to laboratory personnel and the environment. This guide provides a comprehensive overview of the essential safety guidelines, handling procedures, and disposal methods for this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance and is a suspected mutagen.[1][2][3][4][5] It can cause skin, eye, and respiratory system irritation.[1][3][4][5][6] Ingestion may be harmful, with animal studies indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[6]

GHS Hazard Statements:

| Code | Statement |

| H315 | Causes skin irritation[3][4][5] |

| H319 | Causes serious eye irritation[3][4][5] |

| H335 | May cause respiratory irritation[3][4][5] |

| H341 | Suspected of causing genetic defects[1][2][3][4][5] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) tested according to EN 374.[3] | To prevent skin contact and absorption. |

| Eye/Face Protection | Safety goggles with side protection or a face shield.[3][7][8] | To protect eyes from splashes or dust. |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. An apron may be necessary for larger quantities.[7][8] | To prevent contamination of personal clothing and skin. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 143 approved respirator with a P2 filter should be used when handling the powder form to avoid dust inhalation.[3][9] | To prevent respiratory tract irritation from airborne particles. |

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical for minimizing the risk of exposure and ensuring the stability of the compound.

-

Engineering Controls: Always handle this compound in a well-ventilated area.[6][10] A chemical fume hood is recommended, especially when working with the powdered form to avoid dust generation.[11]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling.[3][6] Avoid eating, drinking, or smoking in areas where this compound is used.[6][7][8] Contaminated work clothes should be laundered separately.[6]

-

Storage: Store in a cool, dry, and tightly closed container.[3][12] Keep away from strong oxidizing agents.[7]

Experimental Protocols

Preparation of this compound Solutions

This protocol outlines the steps for safely preparing a stock solution from powdered this compound.

Methodology:

-

Don Personal Protective Equipment: Before starting, put on all required PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if handling the powder.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. Avoid generating dust.

-

Dissolving: Add the powder to the appropriate solvent (e.g., deionized water or a buffer) in a suitable container. Mix gently until fully dissolved.

-

Labeling and Storage: Clearly label the container with the chemical name, concentration, date of preparation, and hazard symbols. Store the solution according to the recommendations in the safety data sheet.

Spill Cleanup Procedures

In the event of a spill, prompt and appropriate action is necessary to prevent the spread of contamination.

References

- 1. fishersci.com [fishersci.com]

- 2. Ethidium bromide and propidi iodide – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. seracare.com [seracare.com]

- 5. Propidium Iodide | C27H34I2N4 | CID 104981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. fishersci.be [fishersci.be]

- 10. eurogentec.com [eurogentec.com]

- 11. - Division of Research Safety | Illinois [drs.illinois.edu]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

Propidium Bromide: A Technical Guide to Quantum Yield and Photostability

For Researchers, Scientists, and Drug Development Professionals

Propidium iodide (PI), often referred to by the parent compound name propidium, is a fluorescent intercalating agent widely utilized in life sciences research.[1] As a member of the phenanthridinium salt family, it is structurally similar to ethidium bromide.[2] Its core application lies in the identification of dead or membrane-compromised cells, as it is impermeant to the intact plasma membranes of live cells.[3] Upon entering a cell with a compromised membrane, PI intercalates into the DNA and RNA, exhibiting a significant increase in fluorescence, which forms the basis of its use in techniques like flow cytometry, fluorescence microscopy, and confocal microscopy.[3][4] This guide provides an in-depth technical overview of two critical photophysical properties of propidium bromide: its quantum yield and photostability.

Spectral and Photophysical Properties

The fluorescence characteristics of propidium iodide are highly dependent on its environment. In an aqueous solution, the free dye has low fluorescence. However, upon binding to nucleic acids, its quantum yield is enhanced 20- to 30-fold.[1][3][4][5] This enhancement is accompanied by a significant shift in its spectral properties. The fluorescence excitation maximum shifts approximately 30–40 nm to the red, and the emission maximum shifts about 15 nm to the blue.[4][6]

| Property | Unbound Propidium Iodide (Aqueous Solution) | DNA-Bound Propidium Iodide | Citation |

| Excitation Maximum (λex) | 493 nm | 535 nm / 537 nm | [1][4][5][7][8] |

| Emission Maximum (λem) | 636 nm | 617 nm / 618 nm | [1][4][5][7][8] |

| Quantum Yield (Φ) | Low (not specified) | 0.16 (in parallel triplex DNA) | [9] |

| Fluorescence Enhancement | 1x (baseline) | 20- to 30-fold | [1][3][4][5][6] |

Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. A higher quantum yield indicates a more efficient and brighter fluorophore.

The quantum yield of a fluorescent compound is often determined by comparing its fluorescence intensity to that of a standard substance with a known quantum yield under identical experimental conditions.[10] Rhodamine 101, with a known quantum yield of 0.96 in ethanol, is a common reference standard.[10]

Materials:

-

Spectrofluorometer

-

UV-Visible Spectrophotometer

-

1 cm path length quartz cuvettes

-

Propidium iodide

-

DNA (e.g., calf thymus DNA)

-

Reference standard dye (e.g., Rhodamine 101)

-

Appropriate solvent (e.g., phosphate buffer for PI-DNA, ethanol for Rhodamine 101)

Methodology:

-

Solution Preparation: Prepare a series of dilute solutions of both the reference standard and the propidium iodide-DNA complex in their respective solvents. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to minimize inner filter effects.

-

Absorbance Measurement: Using the UV-Visible spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Emission Measurement:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

-

Maintain identical instrument settings (e.g., excitation and emission slit widths, detector voltage) for both the sample and reference measurements.[10]

-

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference. This should yield a straight line for each.

-

The slope of each line (Gradient) is determined.

-

-

Quantum Yield Calculation: The quantum yield of the sample (Φ_S) is calculated using the following equation:

Φ_S = Φ_R × (Grad_S / Grad_R) × (n_S² / n_R²)

Where:

-

Φ_R is the quantum yield of the reference.

-

Grad_S and Grad_R are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

-

n_S and n_R are the refractive indices of the sample and reference solvents, respectively.

-

Photostability

Photostability refers to a fluorophore's resistance to photobleaching, which is the irreversible photochemical destruction of the molecule upon exposure to excitation light. High photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse imaging or high-throughput flow cytometry.

Propidium iodide is generally considered to have moderate photostability. One study noted that it bleaches slowly, which is advantageous compared to dyes like DAPI.[11] In flow cytometry, an average PI molecule can endure approximately 200 excitation-relaxation cycles before photobleaching.[12] Another study measured the photobleaching half-life of PI to be greater than 1 second under their specific experimental conditions.[13]

| Parameter | Value | Experimental Context | Citation |

| Molecular Lifetime | ~200 excitation-relaxation cycles | Flow Cytometry | [12] |

| Photobleaching Half-life | > 1 second | Spectroscopic measurement of stained E. coli | [13] |

This protocol describes a typical method for characterizing the photobleaching rate of a fluorescent dye in a microscopy setup.

Materials:

-

Fluorescence microscope with a camera and appropriate filter sets for PI.

-

Stable light source (e.g., LED, laser).

-

Sample of dead cells stained with propidium iodide.

-

Image analysis software.

Methodology:

-

Sample Preparation: Prepare a slide with cells stained with propidium iodide. Mount with an antifade reagent if comparing formulations, or a standard buffer like PBS if measuring the intrinsic photostability.

-

Image Acquisition Setup:

-

Locate a field of view with stained nuclei.

-

Set the microscope's illumination intensity to a constant, defined level.

-

Adjust the camera settings (exposure time, gain) to obtain a strong signal without saturation in the initial frame. These settings must remain constant throughout the experiment.

-

-

Time-Lapse Imaging:

-

Begin continuous illumination of the sample.

-

Acquire a series of images at regular intervals (e.g., every 1-5 seconds) over a prolonged period (e.g., 5-10 minutes or until the fluorescence has significantly decayed).

-

-

Data Analysis:

-

Using image analysis software, define regions of interest (ROIs) around several stained nuclei.

-

Measure the mean fluorescence intensity within each ROI for every image in the time series.

-

Correct for background fluorescence by measuring the intensity of a region with no cells and subtracting it from the ROI measurements.

-

Normalize the intensity data for each ROI to its initial value (at time t=0).

-

Plot the normalized fluorescence intensity as a function of time. The resulting curve represents the photobleaching decay. The time at which the intensity drops to 50% of its initial value is the photobleaching half-life.

-

References

- 1. Propidium iodide - Wikipedia [en.wikipedia.org]

- 2. Ethidium bromide and propidi iodide – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]

- 3. Propidium Iodide (PI) - Biotium [biotium.com]

- 4. Propidium Iodide | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. beckman.com [beckman.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. Stabilization of parallel (recombinant) triplex with propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. itwreagents.com [itwreagents.com]

- 12. Photo-bleaching and photon saturation in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Beyond Propidium Iodide: A Technical Guide to Advanced Live-Dead Cell Staining

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cell analysis, the accurate distinction between live and dead cells is a critical first step for robust and reproducible results. For decades, propidium iodide (PI) has been a workhorse for viability testing, leveraging the compromised membrane of dead cells to allow DNA intercalation and fluorescence. However, the limitations of PI, including its inability to be used in fixed cells and spectral overlap with other common fluorophores, have driven the development of a new generation of viability dyes. This in-depth technical guide explores the core alternatives to propidium iodide, providing the detailed information necessary for researchers to select and implement the optimal live-dead staining strategy for their experimental needs.

I. Core Principles of Live-Dead Staining

Live-dead staining methods primarily exploit the physiological differences between viable and non-viable cells. The most common principle is membrane integrity . Live cells possess an intact and selectively permeable plasma membrane that excludes certain dyes. In contrast, dead or dying cells lose this integrity, allowing these dyes to enter and stain intracellular components, most commonly nucleic acids.

Another principle is based on cellular metabolism . Some reagents are cell-permeant and non-fluorescent but are converted into fluorescent molecules by active enzymes present only in viable cells.

This guide will focus on membrane-impermeant DNA-binding dyes and amine-reactive dyes, which represent the most common and versatile alternatives to propidium iodide.

II. DNA-Binding Dyes: The Successors to Propidium Iodide

These dyes, like PI, are unable to cross the intact membrane of live cells. Upon cell death and membrane rupture, they enter the cell and bind to DNA, exhibiting a significant increase in fluorescence.

A. 7-Aminoactinomycin D (7-AAD)

7-AAD is a fluorescent chemical compound with a strong affinity for double-stranded DNA, specifically intercalating in GC-rich regions[1]. It is a popular alternative to PI, particularly in flow cytometry, due to its spectral properties.

Mechanism of Action:

Caption: Mechanism of 7-AAD for live-dead discrimination.

B. SYTOX™ Dyes

The SYTOX™ family of dyes includes a range of high-affinity nucleic acid stains that are impermeant to live cells[2][3]. They are available in various colors (e.g., Green, Blue, Orange, Red), providing flexibility for multicolor experimental design.

Mechanism of Action:

Caption: Mechanism of SYTOX™ dyes for live-dead staining.

C. DRAQ7™

DRAQ7™ is a far-red fluorescent DNA dye that is also membrane impermeant[4][5][6][7]. Its long-wavelength emission is a key advantage, minimizing spectral overlap with common fluorophores like GFP and PE. It has been shown to have low toxicity, making it suitable for long-term real-time viability monitoring[4][6].

Mechanism of Action:

Caption: Mechanism of DRAQ7™ for live-dead discrimination.

III. Fixable Viability Dyes: A Paradigm Shift for Intracellular Staining

A major limitation of traditional DNA-binding dyes like PI and 7-AAD is their incompatibility with fixation and permeabilization protocols. These dyes are washed out of the cells during these procedures, leading to a loss of viability information. Fixable viability dyes (FVDs) overcome this challenge. These are amine-reactive dyes that covalently bind to proteins.

Mechanism of Action:

In live cells, FVDs can only react with amines on the cell surface, resulting in dim staining. In dead cells with compromised membranes, the dyes can enter the cell and react with the much more abundant intracellular proteins, leading to significantly brighter fluorescence[8][9][10][11]. This covalent linkage ensures that the viability signature is retained even after fixation and permeabilization, making them essential for protocols involving intracellular staining[8][9][12][13]. A variety of these dyes are commercially available under different trade names, including LIVE/DEAD™ Fixable Dyes, Ghost Dyes™, and Live-or-Dye™[8][9][13][14].

Caption: Mechanism of Fixable Viability Dyes.

IV. Quantitative Data Summary

The following tables summarize the key spectral properties of the discussed viability dyes to aid in experimental design and fluorophore selection.

Table 1: DNA-Binding Dyes

| Dye | Excitation (nm) | Emission (nm) | Common Laser Line(s) | Flow Cytometry Channel(s) | Fixable? |

| Propidium Iodide (PI) | 488, 536 | 617 | Blue (488nm) | PE-Texas Red, PerCP | No |

| 7-AAD | 488, 546 | 647 | Blue (488nm), Green (543nm) | PerCP, PE-Cy5 | No[1], although some protocols exist for fixation after staining[15][16] |

| SYTOX™ Green | 504 | 523 | Blue (488nm) | FITC, GFP | No[2] |

| SYTOX™ Blue | 444 | 480 | Violet (405nm) | DAPI, Pacific Blue™ | No[3] |

| SYTOX™ Orange | 547 | 570 | Yellow/Green (561nm) | PE | No[3] |

| SYTOX™ Red | 640 | 658 | Red (633nm) | APC, Alexa Fluor 647 | No[3] |

| DRAQ7™ | 488, 633-647 | >665 | Blue (488nm), Red (633/640nm) | PerCP, APC-Cy7 | Yes[7] |

Table 2: Fixable Viability Dyes (Amine-Reactive)

| Dye Family | Excitation Range (nm) | Emission Range (nm) | Common Laser Line(s) | Key Feature |

| LIVE/DEAD™ Fixable Dyes | UV (~350) to Near-IR (~808) | Blue (~450) to Near-IR (~876) | UV, Violet, Blue, Yellow/Green, Red, IR | Wide range of colors available[8][17] |

| Ghost Dyes™ | UV (~355) to Red (~633) | Violet (~450) to Far-Red (~780) | UV, Violet, Blue, Red | Broad palette for panel flexibility[9][11] |

| Live-or-Dye™ | UV (~350) to Far-Red (~685) | Blue (~450) to Far-Red (~750) | UV, Violet, Blue, Yellow/Green, Red | Includes options for spectral flow cytometry[14][18] |

V. Experimental Protocols

A. General Workflow for Live-Dead Staining (Flow Cytometry)

Caption: General workflow for live-dead staining in flow cytometry.

B. Detailed Protocol: 7-AAD Staining for Flow Cytometry

This protocol is adapted from manufacturer's recommendations and common laboratory practices[1][15][19].

-

Cell Preparation: Harvest cells and wash once with 1X PBS. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

-

Surface Staining (if applicable): If staining for surface markers, perform this according to your established protocol.

-

Resuspension: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA). The recommended cell concentration is typically 1 x 10^6 cells/mL.

-

7-AAD Addition: Add 5-10 µL of 7-AAD staining solution (typically 1 mg/mL stock) per 1 x 10^6 cells. The final concentration is usually around 0.5-1 µg/mL[1].

-

Incubation: Incubate the cells for 15-30 minutes at 4°C in the dark[16].

-

Analysis: Analyze the cells on a flow cytometer without washing. 7-AAD must remain in the buffer during acquisition[19]. Detect the 7-AAD signal in the far-red channel (e.g., PerCP or a similar channel with emission detection around 650 nm).

C. Detailed Protocol: SYTOX™ Green Staining for Fluorescence Microscopy

This protocol is for staining fixed cells and is based on manufacturer's guidelines[2].

-

Cell Preparation: Grow cells on a suitable imaging surface (e.g., coverslips, chamber slides). Fix and permeabilize the cells using a protocol appropriate for your sample.

-

Washing: Wash the cells 1-3 times with a phosphate-free buffer (e.g., Hank's Balanced Salt Solution).

-

Staining Solution Preparation: Prepare the SYTOX™ Green staining solution by diluting the stock solution (typically in DMSO) in phosphate-free buffer. A common final concentration is in the range of 10 nM to 1 µM; a 1:30,000 dilution is often a good starting point[2].

-

Staining: Add a sufficient volume of the staining solution to cover the cells.

-

Incubation: Incubate for 15-30 minutes at room temperature, protected from light[2].

-

Washing: Remove the staining solution and wash the cells 2-3 times with phosphate-free buffer.

-

Imaging: Image the cells using a fluorescence microscope with standard GFP/FITC filter sets (Excitation/Emission: ~504/523 nm)[2].

D. Detailed Protocol: Fixable Viability Dye (FVD) Staining for Flow Cytometry

This protocol is a general guideline for amine-reactive dyes like LIVE/DEAD™ Fixable Dyes or Ghost Dyes™[12][20].

-

Cell Preparation: Harvest and wash cells twice in an azide-free and protein-free buffer (e.g., 1X PBS) to remove any amine-containing media or buffers[20].

-

Resuspension: Resuspend the cell pellet to a concentration of 1-10 x 10^6 cells/mL in the same azide- and protein-free 1X PBS[20].

-

Dye Addition: Add 1 µL of the fixable viability dye for each 1 mL of cell suspension and vortex immediately[20].

-

Incubation: Incubate for 30 minutes at 4°C or room temperature, protected from light[10][12][20]. The optimal temperature may vary by manufacturer.

-

Washing: Wash the cells once or twice with a buffer containing protein (e.g., Flow Cytometry Staining Buffer with BSA or FBS) to quench any unreacted dye[20].

-

Subsequent Staining: The cells can now be fixed, permeabilized, and stained for intracellular targets according to standard protocols[10]. The viability staining will be preserved[8][9][17].

VI. Conclusion

The evolution of live-dead staining has moved far beyond the capabilities of propidium iodide. The alternatives presented in this guide offer researchers enhanced flexibility in experimental design, particularly for multicolor flow cytometry and protocols requiring fixation. DNA-binding dyes like 7-AAD, SYTOX™ variants, and DRAQ7™ provide excellent PI alternatives for live-cell analysis with varied spectral characteristics. For experiments involving intracellular staining, the advent of fixable amine-reactive dyes has been transformative, allowing for the crucial exclusion of dead cells from analysis, thereby improving data quality and accuracy. By understanding the mechanisms, advantages, and protocols of these advanced reagents, researchers can make informed decisions to ensure the integrity and reliability of their cellular analysis.

References

- 1. mucosalimmunology.ch [mucosalimmunology.ch]

- 2. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. SYTOX Dead Cell Stains Protocol | Thermo Fisher Scientific - BR [thermofisher.com]

- 4. Kinetic viability assays using DRAQ7 probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biostatus.com [biostatus.com]

- 6. Real-time cell viability assays using a new anthracycline derivative DRAQ7® - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biostatus.com [biostatus.com]

- 8. Fixable Viability Dyes for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. us.cmd2.vwr.com [us.cmd2.vwr.com]

- 10. Ghost Dye Red 780 Fixable Viability Dye | Cell Signaling Technology [cellsignal.com]

- 11. welcome.cytekbio.com [welcome.cytekbio.com]

- 12. LIVE/DEAD Fixable Dead Cell Stains | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Ghost Dyes & Cell Viability Reagents - Tonbo Biosciences - Accela - Accelerate your biomedical research [accela.eu]

- 14. Live-or-Dye™ Fixable Viability Staining Kits - Biotium [biotium.com]

- 15. med.virginia.edu [med.virginia.edu]

- 16. biotium.com [biotium.com]

- 17. fishersci.de [fishersci.de]

- 18. Live-or-Dye™ Fixable Viability Stains - Biotium [biotium.com]

- 19. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 20. bioscience.co.uk [bioscience.co.uk]

Methodological & Application

Propidium Iodide Staining for Flow Cytometry Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propidium iodide (PI) is a fluorescent intercalating agent widely utilized in flow cytometry to assess cell viability and analyze DNA content for cell cycle determination.[1] It is important to note that while the term "propidium bromide" is sometimes used colloquially, the scientifically accurate and commercially available reagent for this application is propidium iodide. PI is a membrane-impermeant dye that is excluded from live cells with intact plasma membranes.[1][2][3][4] In contrast, cells with compromised membranes, such as those undergoing necrosis or late-stage apoptosis, readily take up PI.[2][3] Once inside the cell, PI intercalates into double-stranded DNA, exhibiting a significant increase in fluorescence, which can be detected by a flow cytometer.[5][6] This characteristic allows for the discrimination and quantification of live versus dead cell populations. Furthermore, because PI staining is stoichiometric with DNA content, it is a valuable tool for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]

Principle of Propidium Iodide Staining

The fundamental principle of PI staining for viability testing lies in its inability to cross the intact membrane of live cells.[1][3] In dead cells, the membrane integrity is lost, allowing PI to enter and bind to the DNA in the nucleus. This binding results in a 20- to 30-fold enhancement of its fluorescence.[5] For cell cycle analysis, cells are typically fixed with an agent like ethanol, which permeabilizes the cell membrane, allowing PI to enter and stain the DNA in all cells.[3] To ensure that only DNA is stained, treatment with RNase is necessary as PI can also bind to double-stranded RNA.[3][7][8]

Signaling Pathway and Mechanism of Action

The process of propidium iodide staining in non-viable cells is a direct result of compromised cell membrane integrity rather than a complex signaling pathway. The following diagram illustrates this mechanism.

Caption: Mechanism of Propidium Iodide Staining.

Experimental Protocols

Protocol 1: Cell Viability Assessment

This protocol is designed to distinguish between live and dead cells in a population.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL in PBS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

-

12 x 75 mm polystyrene tubes

Procedure:

-

Cell Preparation: Harvest cells and wash them twice with cold PBS by centrifuging at 300 x g for 5 minutes and decanting the supernatant.[1][9]

-

Resuspension: Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.[10]

-

Staining: Just prior to analysis, add 5-10 µL of PI staining solution to each 100 µL of cell suspension.[1]